molecular formula C15H22Cl2N6O B6919336 N-[(4-methylpiperidin-4-yl)methyl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide;dihydrochloride

N-[(4-methylpiperidin-4-yl)methyl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide;dihydrochloride

Cat. No.: B6919336
M. Wt: 373.3 g/mol
InChI Key: TXTBSUWZTGEZKW-UHFFFAOYSA-N
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Description

N-[(4-methylpiperidin-4-yl)methyl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide;dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a triazole ring, and a pyridine carboxamide group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[(4-methylpiperidin-4-yl)methyl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O.2ClH/c1-15(3-6-16-7-4-15)9-19-14(22)12-2-5-18-13(8-12)21-11-17-10-20-21;;/h2,5,8,10-11,16H,3-4,6-7,9H2,1H3,(H,19,22);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTBSUWZTGEZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)CNC(=O)C2=CC(=NC=C2)N3C=NC=N3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylpiperidin-4-yl)methyl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide;dihydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylpiperidin-4-yl)methyl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenated reagents, nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine or pyridine rings.

    Reduction: Reduced forms of the triazole or pyridine rings.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-[(4-methylpiperidin-4-yl)methyl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique binding properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(4-methylpiperidin-4-yl)methyl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity through various pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methylpiperidin-4-yl)methyl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide;dihydrochloride stands out due to its combination of a piperidine ring, triazole ring, and pyridine carboxamide group

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